molecular formula C24H20BrNO5S B2548426 1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358684-37-3

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2548426
CAS No.: 1358684-37-3
M. Wt: 514.39
InChI Key: ADKTXPUIJIGZNX-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromine, methoxy, and sulfonyl functional groups

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine group: Bromination of the aromatic ring using bromine or a brominating agent.

    Addition of the methoxy group: Methoxylation using methanol and a catalyst.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride and a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine or sulfonyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one include other substituted pyrrolidines and sulfonyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 1-(4-chlorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-(4-bromophenyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

These comparisons highlight the uniqueness of the compound in terms of its potential reactivity and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTXPUIJIGZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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